
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethyl group, and an oxoimidazolidine carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 3-chloroaniline with a suitable imidazolidine derivative under controlled conditions. One common method involves the use of diethanolamine with m-chloroaniline . Other methods may include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Propriétés
Numéro CAS |
89645-78-3 |
|---|---|
Formule moléculaire |
C12H14ClN3O2 |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3,5-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-8-7-15(2)12(18)16(8)11(17)14-10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,17) |
Clé InChI |
LDFOODQELBMBRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(C(=O)N1C(=O)NC2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



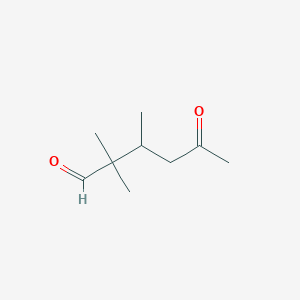
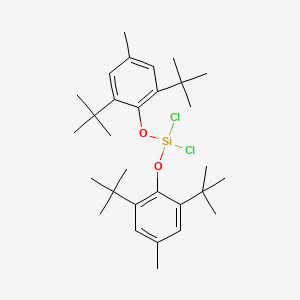
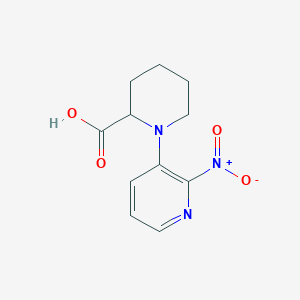
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)
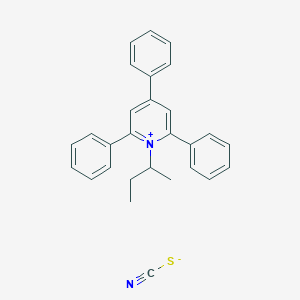


![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
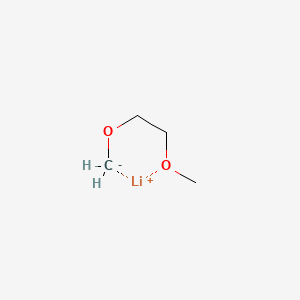
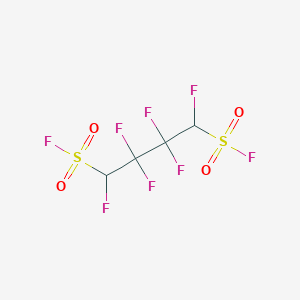
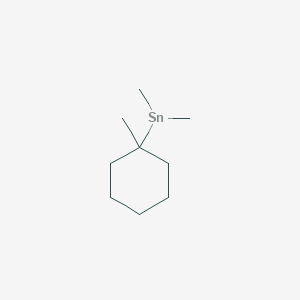
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
